Cas no 433325-87-2 (7-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde)

7-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a formyl group at the 3-position and a 4-methylpiperidin-1-yl moiety at the 2-position. This structure imparts potential reactivity and binding affinity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of the aldehyde functionality allows for further derivatization, enabling the synthesis of diverse analogs for biological evaluation. Its well-defined molecular architecture suggests utility in the development of enzyme inhibitors or receptor modulators. The compound's stability and synthetic accessibility enhance its applicability in drug discovery and mechanistic studies.
7-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde structure
433325-87-2 structure
Product Name:7-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
CAS No:433325-87-2
MF:C16H19N3O2
MW:285.340963602066
MDL:MFCD03212471
CID:4714217
Update Time:2025-06-12

7-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
    • BAS 03538363
    • Cambridge id 6939720
    • Oprea1_112568
    • STK817678
    • SBB038889
    • 7-methyl-2-(4-methylpiperidyl)-4-oxo-5-hydropyridino[1,2-a]pyrimidine-3-carbal dehyde
    • 7-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
    • 7-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
    • MDL: MFCD03212471
    • Inchi: 1S/C16H19N3O2/c1-11-5-7-18(8-6-11)15-13(10-20)16(21)19-9-12(2)3-4-14(19)17-15/h3-4,9-11H,5-8H2,1-2H3
    • InChI Key: BNLHKUABMXJNMV-UHFFFAOYSA-N
    • SMILES: O=C1C(C=O)=C(N=C2C=CC(C)=CN21)N1CCC(C)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 605
  • Topological Polar Surface Area: 53

7-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Pricemore >>

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7-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:433325-87-2)7-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Order Number:A1086829
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:27
Price ($):756.0
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Additional information on 7-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Introduction to 7-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 433325-87-2) and Its Emerging Applications in Chemical Biology

The compound 7-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 433325-87-2) represents a fascinating scaffold in the realm of chemical biology, characterized by its intricate heterocyclic structure and significant pharmacological potential. This pyrido[1,2-a]pyrimidine derivative has garnered considerable attention due to its unique chemical properties and promising biological activities, making it a subject of intense research interest in drug discovery and medicinal chemistry.

At the core of its molecular architecture lies a pyrido[1,2-a]pyrimidine core, a bicyclic system that has been extensively explored for its role in modulating various biological pathways. The presence of a 3-carbaldehyde functional group at the C3 position introduces a reactive aldehyde moiety, which serves as a versatile handle for further chemical modifications and functionalization. This feature is particularly valuable in synthetic chemistry, enabling the construction of more complex derivatives with tailored biological properties.

The 7-methyl substituent at the 7-position of the pyrido[1,2-a]pyrimidine ring contributes to the compound's overall steric and electronic environment, influencing its interactions with biological targets. Additionally, the 4-methylpiperidin-1-yl side chain enhances the molecule's lipophilicity and solubility, factors that are critical for its pharmacokinetic behavior. These structural elements collectively contribute to the compound's potential as a lead compound in the development of novel therapeutic agents.

In recent years, significant advancements have been made in understanding the role of pyrido[1,2-a]pyrimidine derivatives in medicinal chemistry. These compounds have been implicated in various biological processes, including enzyme inhibition, receptor binding, and modulation of signal transduction pathways. Notably, studies have highlighted their potential in targeting kinases and other enzymes involved in cancer progression. The aldehyde group in 7-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde provides a unique opportunity to explore covalent interactions with biological targets, a strategy that has shown great promise in overcoming drug resistance.

Recent research has demonstrated that this compound exhibits notable activity against certain kinases, particularly those overexpressed in cancer cells. The 3-carbaldehyde moiety allows for the formation of Schiff base adducts or other covalent bonds with nucleophilic residues on target proteins, leading to potent inhibition of their activity. This mode of action is distinct from traditional kinase inhibitors and has opened up new avenues for therapeutic intervention. Furthermore, preclinical studies have suggested that this compound may exhibit selectivity toward specific kinases while minimizing off-target effects.

The synthesis of 7-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include condensation reactions to form the pyrido[1,2-a]pyrimidine core followed by functionalization at the C3 position to introduce the aldehyde group. The introduction of the 4-methylpiperidin-1-yl substituent typically involves nucleophilic substitution or other coupling reactions that are well-established in synthetic organic chemistry.

The importance of high-quality synthetic methodologies cannot be overstated when developing novel pharmaceuticals. Efficient and scalable synthesis ensures that researchers can produce sufficient quantities of compounds for both preclinical testing and potential clinical trials. Advances in catalytic processes and green chemistry principles have further enhanced the sustainability and efficiency of these synthetic routes.

Beyond its potential as an anticancer agent, 7-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has also been explored for its antimicrobial properties. Preliminary studies have indicated that this compound can inhibit the growth of certain bacteria and fungi by interfering with essential metabolic pathways or membrane integrity. These findings are particularly relevant in light of rising concerns about antibiotic resistance.

The development of new antimicrobial agents is critical given the increasing prevalence of drug-resistant pathogens. Natural product-inspired scaffolds like pyrido[1,2-a]pyrimidines offer a rich source of novel structures with untapped pharmacological potential. The unique chemical diversity inherent in these compounds allows for selective targeting of pathogenic microorganisms without compromising human health.

Computational methods have played an increasingly important role in accelerating drug discovery efforts involving compounds like 7-Methyl-2-(4-methylpiperidin-1-yl)-4-oxyo-H-pyrido[1,2-a]pyrimidine -3-carbaldehyde (CAS No. 433325 -87 - 2). Molecular modeling techniques enable researchers to predict binding affinities between this compound and potential targets such as kinases or bacterial enzymes. These predictions can guide experimental efforts by identifying key interactions that should be optimized for enhanced activity.

The integration of computational biology with experimental chemistry has significantly shortened the time required to bring new drugs from discovery to market. By leveraging high-performance computing resources and advanced algorithms, researchers can screen large libraries of compounds virtual ly before synthesizing them physically – a process known as virtual screening or de novo design.

The future prospects for this compound are promising given its diverse biological activities and structural features that make it amenable to further derivatization. Ongoing research aims to optimize its potency while improving selectivity against desired targets through structure-based drug design approaches such as fragment-based drug discovery or library-based screening strategies

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(CAS:433325-87-2)7-Methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
A1086829
Purity:99%
Quantity:5g
Price ($):756.0
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